
2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- is an organic compound with the molecular formula C17H14O3. It is also known by its synonym, 1,3-Bis(4-methoxyphenyl)-2-propyn-1-one . This compound is characterized by the presence of two methoxyphenyl groups attached to a propynone backbone, making it a member of the chalcone family. Chalcones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with 4-methoxyphenylacetylene in the presence of a base such as sodium hydroxide . The reaction proceeds via a condensation mechanism, forming the desired product through the elimination of water. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. For instance, it can induce autophagy by modulating signaling pathways related to cellular metabolism . The compound’s methoxy groups play a crucial role in its biological activity, enhancing its ability to interact with specific enzymes and receptors.
Comparación Con Compuestos Similares
2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- can be compared with other similar compounds such as:
1,3-Bis(4-methoxyphenyl)-1-propanone: This compound has a similar structure but lacks the propynone moiety, which affects its reactivity and biological activity.
2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-:
1,1-Bis(4-methoxyphenyl)-2-propyn-1-ol: This compound is a reduced form of 2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)-, with an alcohol group instead of a carbonyl group.
The uniqueness of 2-Propyn-1-one, 1,3-bis(4-methoxyphenyl)- lies in its specific structural features that confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
65418-71-5 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
1,3-bis(4-methoxyphenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C17H14O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-4,6-11H,1-2H3 |
Clave InChI |
VQJWMEHHOBXLIG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[7-[3-[(3-Propyloxiran-2-yl)methyl]oxiran-2-yl]heptyl]phenol](/img/structure/B14494839.png)
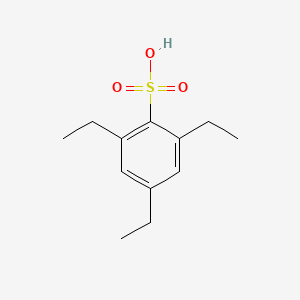
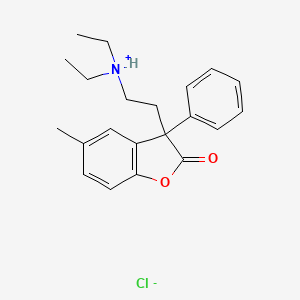

![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)
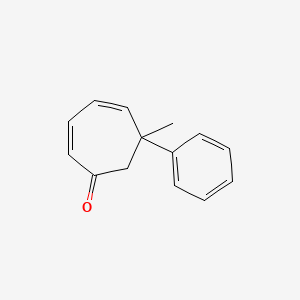

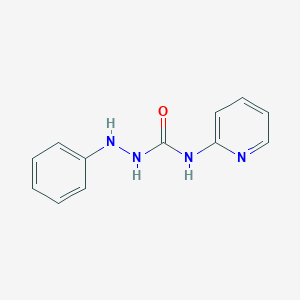
![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)
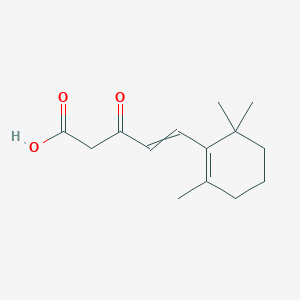

![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)

